Dicarbide(1-)

Übersicht

Beschreibung

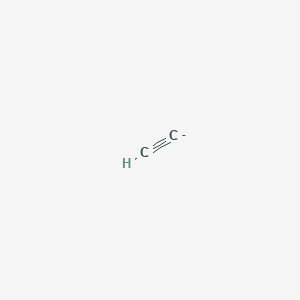

Dicarbide(1-) is the monoanion formed by loss of one proton from acetylene (ethyne).

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Dicarbide(1-) compounds, particularly those involving transition metals, are integral in the development of advanced materials. Their high hardness and thermal stability make them suitable for various applications:

- Ceramics and Composites : Dicarbides are utilized in the synthesis of ceramics that exhibit exceptional hardness and wear resistance. For instance, titanium carbide (TiC) is often incorporated into ceramic matrices to enhance mechanical properties.

- Cutting Tools : The hardness of dicarbides allows their use in cutting tools and abrasives. Tungsten carbide (WC) is a prominent example, widely used in industrial applications for its durability.

Table 1: Properties of Dicarbides Used in Material Science

| Compound | Hardness (Mohs) | Thermal Conductivity (W/m·K) | Applications |

|---|---|---|---|

| Titanium Carbide | 9 | 20 | Cutting tools, coatings |

| Tungsten Carbide | 9 | 170 | Mining tools, drills |

| Zirconium Carbide | 8 | 30 | Aerospace components |

Energy Storage Applications

Dicarbide(1-) compounds are increasingly being explored for their potential in energy storage technologies:

- Battery Technology : Lithium dicarbide has been investigated as an anode material for lithium-ion batteries due to its high capacity and stability during cycling. Research indicates that dicarbides can enhance the overall performance of batteries by improving charge/discharge rates.

- Supercapacitors : The incorporation of dicarbides into supercapacitor electrodes has shown promise in increasing specific capacitance and energy density. For example, titanium carbide MXenes have been studied for their excellent conductivity and electrochemical performance.

Case Study: Lithium-Ion Batteries

A study published in Materials Today demonstrated that lithium dicarbide anodes achieved a capacity of over 300 mAh/g with excellent cycling stability over 500 cycles, highlighting their potential for next-generation battery applications .

Catalysis Applications

Dicarbides play a crucial role as catalysts or catalyst supports in various chemical reactions:

- Hydrogen Production : Transition metal dicarbides have been shown to facilitate hydrogen evolution reactions (HER), making them suitable for applications in renewable energy technologies.

- Environmental Catalysis : Dicarbides can also act as catalysts for the reduction of pollutants. For instance, molybdenum dicarbide has been investigated for its ability to catalyze the conversion of CO2 into hydrocarbons.

Table 2: Catalytic Properties of Dicarbides

| Compound | Reaction Type | Activity Level |

|---|---|---|

| Molybdenum Dicarbide | CO2 Reduction | High |

| Titanium Dicarbide | Hydrogen Evolution | Moderate |

Environmental Remediation Applications

The unique properties of dicarbides make them suitable for environmental remediation efforts:

- Adsorption Materials : Dicarbides can be engineered to adsorb heavy metals and other pollutants from water sources effectively. Their high surface area and reactivity enhance their capacity as adsorbents.

- Catalytic Decomposition : Certain dicarbides can catalyze the breakdown of harmful substances in wastewater treatment processes, contributing to cleaner water systems.

Case Study: Water Purification

Research conducted on titanium carbide-based materials demonstrated significant removal rates of lead ions from contaminated water, achieving over 90% efficiency within one hour of exposure .

Eigenschaften

IUPAC Name |

ethyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H/c1-2/h1H/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRXYTIIKIPJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026651 | |

| Record name | Acetylide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29075-95-4 | |

| Record name | Acetylide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.